

# An In-depth Technical Guide to 10,10'-Oxybisphenoxyarsine (OBPA)

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## Compound of Interest

Compound Name: 10,10'-Oxybisphenoxyarsine

Cat. No.: B035948

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## Executive Summary

**10,10'-Oxybisphenoxyarsine** (OBPA), a synthetic organoarsenic compound, is a highly effective biocide known for its broad-spectrum fungistatic and bactericidal properties. Historically marketed under trade names such as Vinyzene and Durotex, it has been extensively used as an antimicrobial preservative in a variety of polymeric and industrial materials, including flexible PVC, coatings, adhesives, and textiles, to prevent microbial degradation.<sup>[1][2][3][4]</sup> Its mechanism of action is multifactorial, involving the disruption of microbial cell membranes and inhibition of critical metabolic enzymes, largely attributed to the toxic effects of its trivalent arsenic centers.<sup>[1][5]</sup> Despite its efficacy, the use of OBPA has seen a significant decline due to regulatory pressures and safety concerns related to arsenic toxicity.<sup>[1][3][6]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and antimicrobial functions of OBPA, along with detailed experimental methodologies relevant to its synthesis and evaluation.

## Chemical Structure and Identification

**10,10'-Oxybisphenoxyarsine** is a heterocyclic organometallic compound. Its core structure consists of two phenoxyarsine units linked by an oxygen atom bridge between the two arsenic atoms.<sup>[1]</sup> The trivalent arsenic atoms, featuring a lone pair of electrons, are key to its biological activity.<sup>[1]</sup> The aromatic rings contribute to its lipophilicity, facilitating diffusion across microbial membranes.<sup>[1]</sup>

Identifier	Value
IUPAC Name	10-phenoxarsinin-10-yloxyphenoxarsinine[1][2] [7]
CAS Number	58-36-6[1][2][3][6][7][8][9][10]
Molecular Formula	C <sub>24</sub> H <sub>16</sub> As <sub>2</sub> O <sub>3</sub> [1][7][9]
Canonical SMILES	C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As] 4C5=CC=CC=C5OC6=CC=CC=C64[1][7][9]
InChI Key	VCRZAKVGPJFABU-UHFFFAOYSA-N[1][7][8] [9]
Common Synonyms	OBPA, Phenoxarsine oxide, Vinyzene, Durotex, Vinadine, DID 47[2][3][7][8][9][11][12]

## Physicochemical and Toxicological Properties

OBPA is a thermally stable crystalline solid, though technical-grade products may appear as a light yellow liquid.[1][7] It is characterized by its high lipophilicity and very low solubility in water.[1] Its organometallic nature makes it incompatible with strong acids, bases, and oxidizing agents.[1][4][8]

**Table 3.1: Physicochemical Properties**

Property	Value	Source(s)
Molecular Weight	502.23 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Physical Appearance	Colorless or white monoclinic crystals; technical grade may be a clear light yellow liquid with a mild odor.	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	180 - 185 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Boiling Point	~232.5 °C	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Water Solubility	5 mg/L (at 20°C)	<a href="#">[1]</a> <a href="#">[3]</a>
Partition Coefficient (log P)	6.36	<a href="#">[1]</a>
Vapor Pressure	$5.1 \times 10^{-12}$ mm Hg (at 25°C)	<a href="#">[1]</a>
Density	1.40 - 1.42 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[13]</a>
Decomposition Temp.	>380 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[11]</a>

**Table 3.2: Toxicological Data**

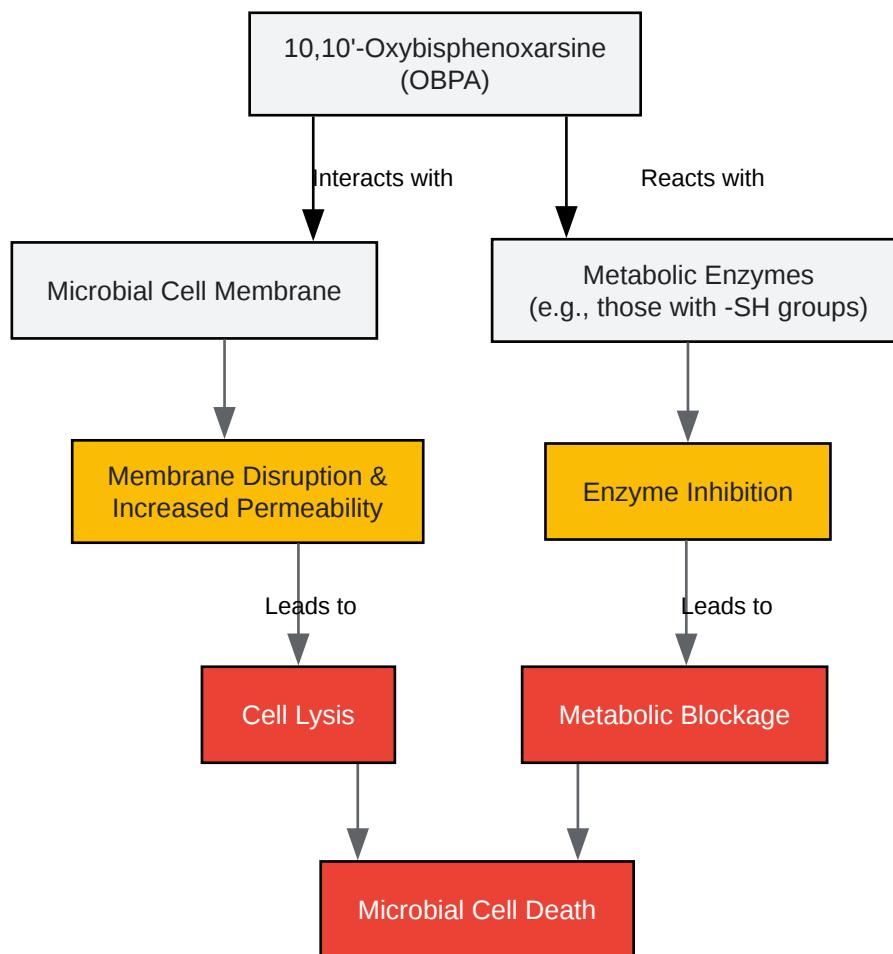
Parameter	Value	Species	Source(s)
Acute Oral Toxicity (LD <sub>50</sub> )	35 - 50 mg/kg	Rat	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Hazard Classification	Highly toxic via oral, dermal, and inhalation routes. Severe skin, eye, and mucous membrane irritant. Recognized carcinogen (arsenic compounds).	N/A	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[11]</a>
Primary Effects	Causes severe skin burns. High-dose exposure can lead to liver effects and arsenic accumulation in the liver and kidneys.	Animal Studies	<a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[14]</a>
Genotoxicity	No mutagenic activity observed.	N/A	<a href="#">[14]</a>
Developmental Toxicity	Does not appear to cause developmental or reproductive toxicity.	N/A	<a href="#">[14]</a>

## Antimicrobial Activity and Mechanism of Action

OBPA exhibits outstanding, broad-spectrum antimicrobial activity against a wide range of bacteria (Gram-positive and Gram-negative) and fungi.[\[1\]](#)[\[2\]](#)[\[9\]](#) Its efficacy has been reported as superior to other fungistats like 2,3,4,6-tetrachlorophenol and phenylmercuric acetate in various applications.[\[1\]](#)[\[2\]](#)[\[9\]](#) While specific Minimum Inhibitory Concentration (MIC) values are not readily available in the reviewed literature, its high potency is well-documented qualitatively.

The mechanism of action is not targeted to a specific signaling pathway but is rather a multi-pronged attack on microbial cells, characteristic of heavy metal-based biocides.[5]

- Cell Membrane Disruption: The compound's lipophilic nature allows it to diffuse into and interact with microbial cell membranes, disrupting their structure. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately cell lysis.[1][5]
- Enzyme Inhibition: As an organoarsenic compound, OBPA is a potent enzyme inhibitor. The trivalent arsenic atoms readily react with sulfhydryl (-SH) groups found in the cysteine residues of many critical enzymes. This binding disrupts protein structure and function, inhibiting vital metabolic pathways such as cellular respiration and preventing microbial growth and reproduction.[1][5]



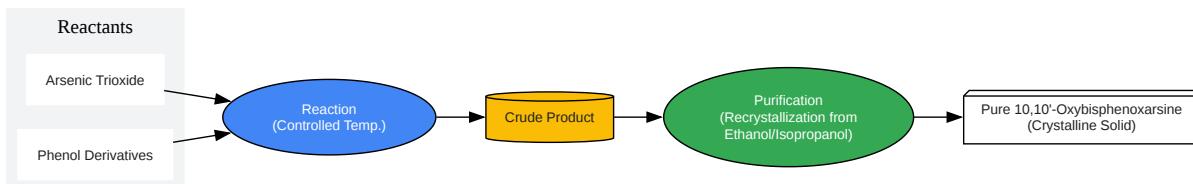
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**Figure 1.** Generalized antimicrobial mechanism of OBPA.

# Experimental Protocols

## Synthesis Workflow (General Protocol)

A specific, detailed synthesis protocol for OBPA is not readily available. However, based on literature descriptions, a general workflow can be outlined.<sup>[1][12]</sup> One common method involves the oxidative coupling of a phenoxarsine precursor.<sup>[12]</sup>



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**Figure 2.** Generalized workflow for the synthesis of OBPA.

## Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

To quantify the antimicrobial activity of OBPA, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

### Methodology:

- Preparation of OBPA Stock Solution: Prepare a concentrated stock solution of OBPA in a suitable solvent (e.g., DMSO) and sterilize by filtration.
- Preparation of Microtiter Plate: Dispense sterile microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

- **Serial Dilution:** Create a two-fold serial dilution of the OBPA stock solution across the wells of the plate to generate a range of decreasing concentrations.
- **Inoculation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) adjusted to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL. Inoculate each well with the microbial suspension.
- **Controls:** Include a positive control (microbes in medium without OBPA) to ensure growth and a negative control (medium only) to check for sterility.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
- **MIC Determination:** The MIC is determined as the lowest concentration of OBPA at which no visible growth (turbidity) is observed in the well.

## Enzyme Inhibition Assay (General Protocol)

To investigate OBPA's effect on enzymatic activity, a general enzyme inhibition assay can be performed. The specific enzyme and substrate would depend on the target of interest (e.g., a thiol-containing enzyme like papain or a metabolic enzyme).

### Methodology:

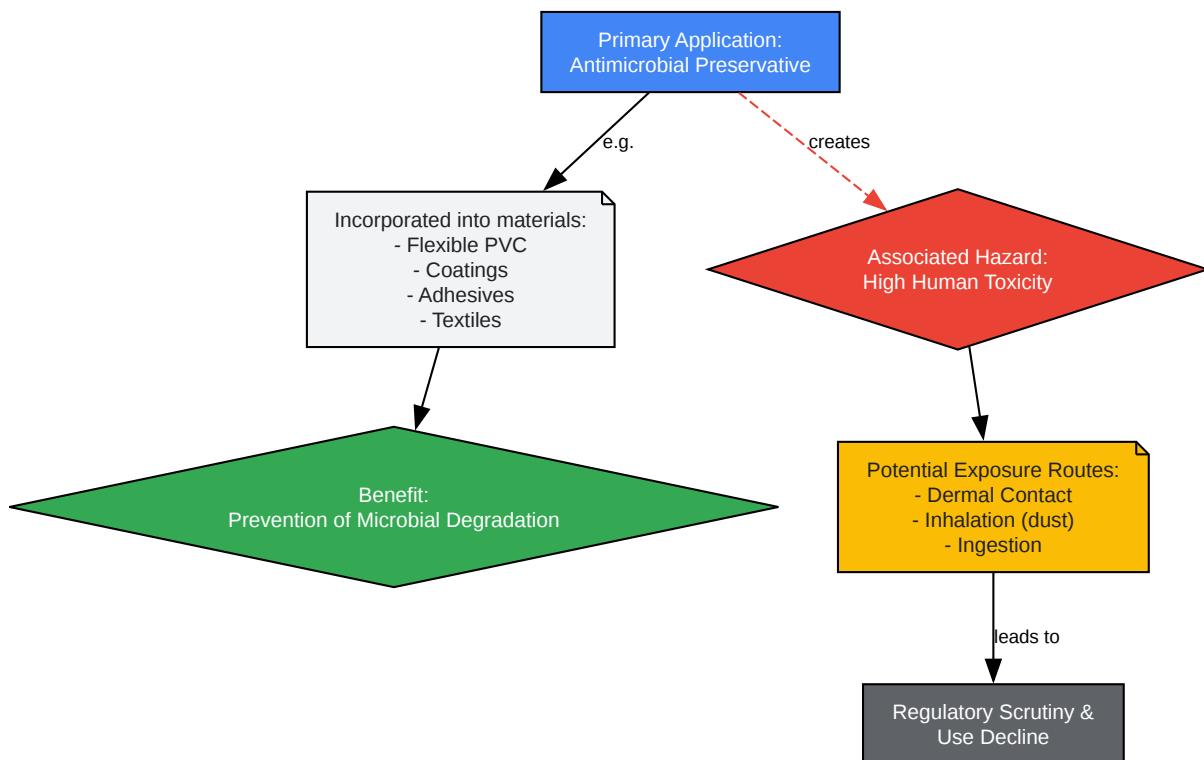
- **Reagent Preparation:** Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the target enzyme, its specific substrate, and a range of concentrations of OBPA.
- **Assay Setup:** In a 96-well plate, add the buffer, the enzyme solution, and the OBPA solution at various concentrations to the test wells. Control wells should contain the enzyme and buffer without the inhibitor.
- **Pre-incubation:** Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor (OBPA) to interact with the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to all wells.

- **Signal Detection:** Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The signal (e.g., absorbance) is directly proportional to the enzyme's activity.
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each OBPA concentration relative to the uninhibited control. The  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Applications, Safety, and Regulatory Status

OBPA's primary application has been as a highly effective, heat-stable preservative incorporated directly into materials during manufacturing.<sup>[4]</sup> It protects plastics, textiles, and coatings from microbial attack, which can cause staining, degradation, and loss of integrity.<sup>[4]</sup>

However, its utility is overshadowed by significant safety concerns. As an organoarsenic compound, OBPA is highly toxic if ingested, inhaled, or absorbed through the skin and is considered a potential carcinogen.<sup>[4][11]</sup> Due to these risks and environmental concerns, its use has been heavily restricted or discontinued in many regions, including the European Union.<sup>[3][6]</sup>

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**Figure 3.** Logical relationship between OBPA's application and its associated hazards.

## Conclusion

**10,10'-Oxybisphenoxyarsine** is a potent, broad-spectrum antimicrobial agent with a well-defined chemical structure and a range of documented properties. Its historical success as a material preservative highlights its efficacy, while its toxicological profile underscores the critical importance of safety and regulatory considerations in the development and application of biocidal compounds. The methodologies described provide a framework for the synthesis and evaluation of this and similar organometallic compounds. For professionals in drug development and material science, OBPA serves as an important case study on the balance between antimicrobial performance and toxicological risk.

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